molecular formula C8H6BrNS B1443536 2-AMINO-5-BROMO-BENZO[B]THIOPHENE CAS No. 45894-06-2

2-AMINO-5-BROMO-BENZO[B]THIOPHENE

Cat. No.: B1443536
CAS No.: 45894-06-2
M. Wt: 228.11 g/mol
InChI Key: GSEAIYIHFDGRAP-UHFFFAOYSA-N
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Description

2-AMINO-5-BROMO-BENZO[B]THIOPHENE is an organic compound with the molecular formula C8H6BrNS It belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-AMINO-5-BROMO-BENZO[B]THIOPHENE typically involves the bromination of benzo[b]thiophene followed by amination. One common method is the electrophilic bromination of benzo[b]thiophene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromobenzo[b]thiophene is then subjected to nucleophilic substitution with ammonia or an amine to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-AMINO-5-BROMO-BENZO[B]THIOPHENE can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Ammonia or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and organoboron or organotin reagents.

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-AMINO-5-BROMO-BENZO[B]THIOPHENE is unique due to the presence of the bromine atom at the 5-position, which influences its reactivity and allows for specific substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic and industrial applications .

Properties

IUPAC Name

5-bromo-1-benzothiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEAIYIHFDGRAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304681
Record name 5-Bromobenzo[b]thiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45894-06-2
Record name 5-Bromobenzo[b]thiophen-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45894-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromobenzo[b]thiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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